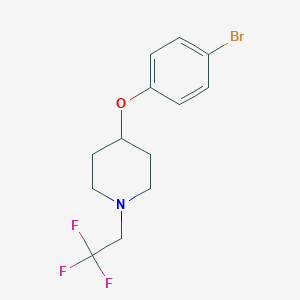
4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine is an organic compound that features a piperidine ring substituted with a 4-bromophenoxy group and a 2,2,2-trifluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.
Synthesis of 4-(4-bromophenoxy)ethanol: This involves the reaction of 4-bromophenol with ethylene oxide under basic conditions.
Formation of this compound: The final step involves the reaction of 4-(4-bromophenoxy)ethanol with 2,2,2-trifluoroethylamine and piperidine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom on the phenoxy group can be replaced by other nucleophiles.
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed
Nucleophilic substitution: Products will vary depending on the nucleophile used, such as azido, cyano, or thiol derivatives.
Oxidation: N-oxides of the piperidine ring.
Reduction: Dehalogenated products or modified piperidine derivatives.
Applications De Recherche Scientifique
4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of piperidine derivatives with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenoxy)-1-(2,2,2-trifluoroethyl)piperidine: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluorophenoxy)-1-(2,2,2-trifluoroethyl)piperidine: Similar structure but with a fluorine atom instead of bromine.
4-(4-Methylphenoxy)-1-(2,2,2-trifluoroethyl)piperidine: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H15BrF3NO |
|---|---|
Poids moléculaire |
338.16 g/mol |
Nom IUPAC |
4-(4-bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine |
InChI |
InChI=1S/C13H15BrF3NO/c14-10-1-3-11(4-2-10)19-12-5-7-18(8-6-12)9-13(15,16)17/h1-4,12H,5-9H2 |
Clé InChI |
RTWBQQKXJQUXIF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1OC2=CC=C(C=C2)Br)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




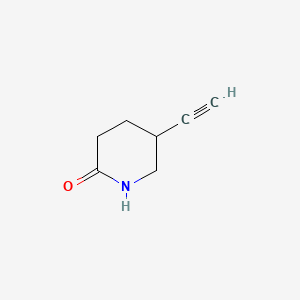
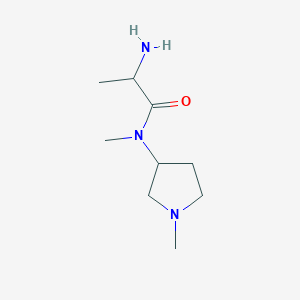
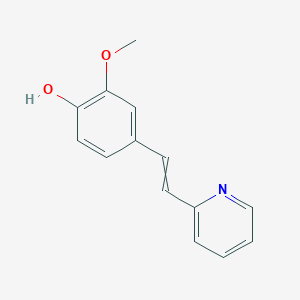
![3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro-](/img/structure/B14780515.png)
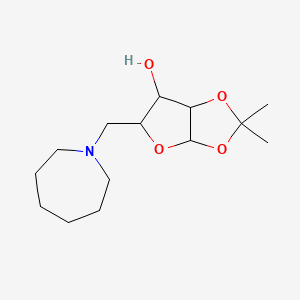
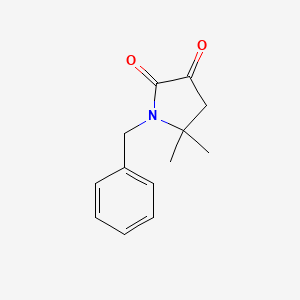
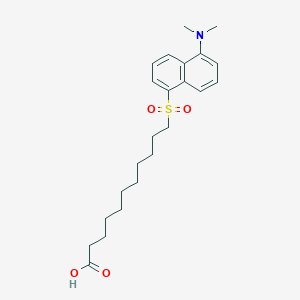
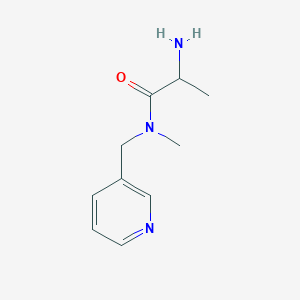
![Benzyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14780561.png)
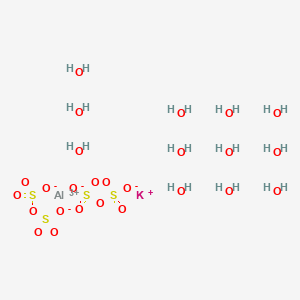
![N-(3-{[7-Methoxy-6-(2-Pyrrolidin-1-Ylethoxy)quinazolin-4-Yl]amino}-4-Methylphenyl)-2-Morpholin-4-Ylisonicotinamide](/img/structure/B14780569.png)
![6-cyano-N-[1-(3,4-difluorophenyl)ethyl]-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]pyrazine-2-carboxamide](/img/structure/B14780571.png)
